N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide
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Overview
Description
N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide: is a small molecule compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its molecular formula C14H17Br2NO2 and a molecular weight of 391.103 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide typically involves the reaction of 2,4-dibromo-5-methoxyaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide, leading to the replacement of bromine atoms with methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and modulating various biochemical pathways. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dibromo-5-methoxyphenyl)acetamide
- N-(2,4-dibromo-5-methoxyphenyl)cyclohexylformamide
Uniqueness
N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide stands out due to its unique combination of bromine and methoxy substituents, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher potency and selectivity in its interactions with molecular targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO2/c1-19-13-8-12(10(15)7-11(13)16)17-14(18)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNRKBJIXUDFCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2CCCCC2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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